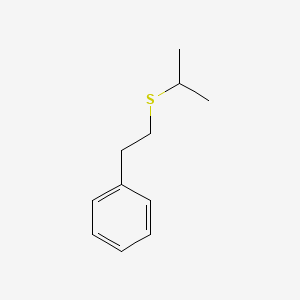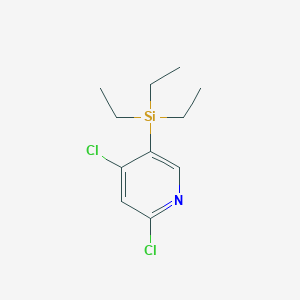
2,4-Dichloro-5-(triethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(triethylsilyl)pyridine is a chemical compound with the molecular formula C10H15Cl2NSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and triethylsilyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(triethylsilyl)pyridine typically involves the chlorination of pyridine followed by the introduction of the triethylsilyl group. One common method is the reaction of 2,4-dichloropyridine with triethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-(triethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(triethylsilyl)pyridine has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(triethylsilyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of the triethylsilyl group can influence the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyridine
- 2,5-Dichloro-3-(trimethylsilyl)pyridine
- 2,4,5-Trichloropyrimidine
Uniqueness
2,4-Dichloro-5-(triethylsilyl)pyridine is unique due to the presence of the triethylsilyl group, which provides steric hindrance and can influence the compound’s reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules, offering different reactivity compared to similar compounds with other substituents.
Eigenschaften
CAS-Nummer |
837364-99-5 |
|---|---|
Molekularformel |
C11H17Cl2NSi |
Molekulargewicht |
262.25 g/mol |
IUPAC-Name |
(4,6-dichloropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H17Cl2NSi/c1-4-15(5-2,6-3)10-8-14-11(13)7-9(10)12/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
FKDBHVXICCYAFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CN=C(C=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


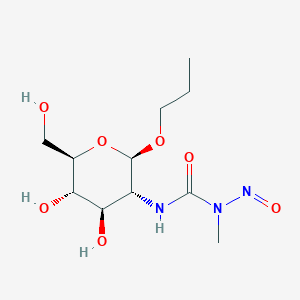
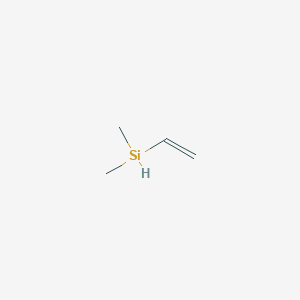
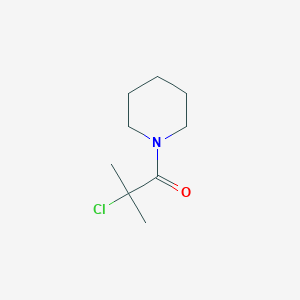

![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
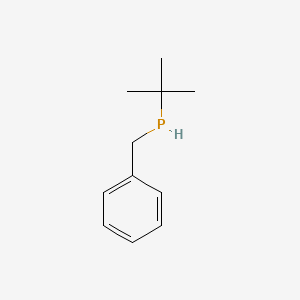
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)
![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)
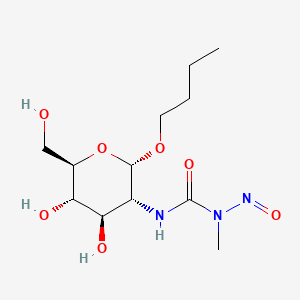
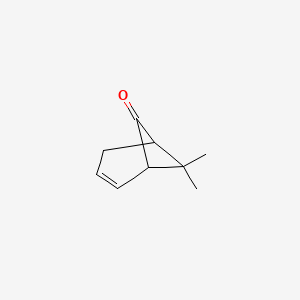
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
